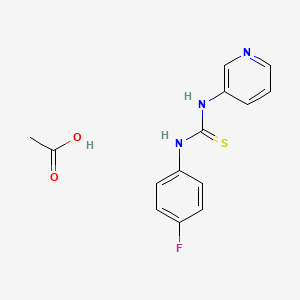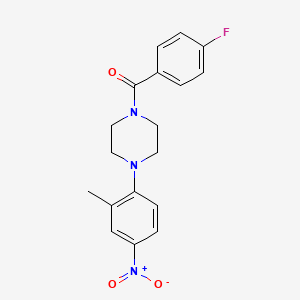![molecular formula C14H22ClNO2 B4135422 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride
Vue d'ensemble
Description
2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride, also known as ABMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABMP is a chiral compound with a molecular formula of C13H21NO2.HCl and a molecular weight of 269.77 g/mol.
Mécanisme D'action
The mechanism of action of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is not fully understood. However, it is believed that 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has some limitations for lab experiments. It is a chiral compound, which means that it can exist in two enantiomeric forms. This can complicate experimental procedures, as the enantiomeric purity of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride must be carefully controlled. In addition, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is a relatively new compound, and its properties and applications are still being explored.
Orientations Futures
There are several future directions for the study of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride. One area of research is the development of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride-based drugs for the treatment of cancer. Another area of research is the synthesis of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride-based materials for use in catalysis and material science. In addition, further studies are needed to fully understand the mechanism of action of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride and its potential applications in various fields.
In conclusion, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride is a relatively simple process, and the compound has several advantages for lab experiments. 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have anti-tumor activity in various cancer cell lines and has several biochemical and physiological effects. Further studies are needed to fully understand the potential applications of 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride and its mechanism of action.
Applications De Recherche Scientifique
2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been shown to have anti-tumor activity in various cancer cell lines. 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has also been used as a chiral auxiliary in asymmetric synthesis reactions due to its chiral nature. In material science, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, 2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride has been used as a chiral ligand in asymmetric hydrogenation reactions.
Propriétés
IUPAC Name |
2-methyl-2-[(4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-9-17-13-7-5-12(6-8-13)10-15-14(2,3)11-16;/h4-8,15-16H,1,9-11H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAROXDBIJQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)
![N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea](/img/structure/B4135363.png)
![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
![4-methoxy-N-{4-[({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)carbonyl]phenyl}benzamide](/img/structure/B4135375.png)
![N-{4-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4135379.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4135405.png)

![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)